molecular formula C4H9O4P B8776966 Dimethyl acetylphosphonate CAS No. 17674-28-1

Dimethyl acetylphosphonate

Cat. No. B8776966
Key on ui cas rn: 17674-28-1
M. Wt: 152.09 g/mol
InChI Key: RJTQMWKXFLVXPU-UHFFFAOYSA-N
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Patent
US04339443

Procedure details

Dimethyl acetylphosphonate (10 g, 0.066 mol) and sodium iodide (15 g, 0.1 mol) were dissolved in acetone (80 ml) and the solution was stirred and refluxed for 6 hours. After cooling, the precipitated solid was filtered off, washed with acetone and ether and then air dried. Yield=9.5 g, m.p. decomp >170°. The NMR spectrum was consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([P:4](=[O:9])([O:7]C)[O:5][CH3:6])(=[O:3])[CH3:2].[I-].[Na+:11]>CC(C)=O>[C:1]([P:4](=[O:7])([O-:9])[O:5][CH3:6])(=[O:3])[CH3:2].[Na+:11] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)P(OC)(OC)=O
Name
Quantity
15 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
WASH
Type
WASH
Details
washed with acetone and ether
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
m.p. decomp >170°

Outcomes

Product
Name
Type
Smiles
C(C)(=O)P(OC)([O-])=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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